![molecular formula C26H25N7O2 B6570647 4-butoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005922-33-7](/img/structure/B6570647.png)

4-butoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound appears as a red powder .Applications De Recherche Scientifique

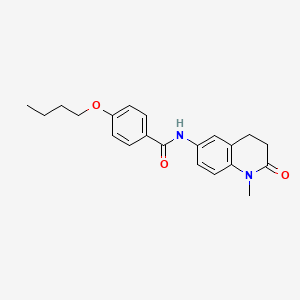

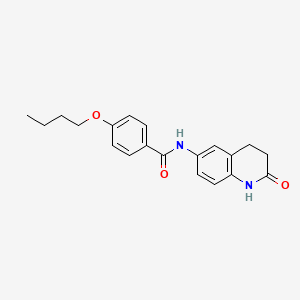

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy, selectively affecting tumor cells. Researchers have designed and synthesized a set of small molecules based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) exhibit novel CDK2 inhibitory properties. Notably, they significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2, with IC50 values ranging from 6 to 99 nM. Compound 14, a thioglycoside derivative, shows particularly potent cytotoxic activity against these cell lines .

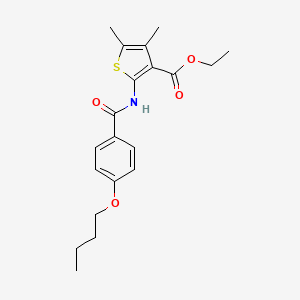

Anticancer Activity via Thiazole Derivatives

The compound’s structure suggests potential anticancer properties. For instance:

- 3,6-Dimethyl-1-phenyl-5-((1-aryl-1H-1,2,3-triazol-4-yl)-methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones © demonstrated moderate anticancer activity against HCT-116 and MCF-6 cell lines at 100 μM concentration .

- 5-((1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (d) exhibited potent anticancer activity against C6 rat and U87 human glioma cell lines at 10 μM concentration .

Thiazole-Thiazine Synthesis

Recent methods have explored the synthesis of fused pyrazolo[3,4-d]-thiazoles and pyrazolo[4,3-d]thiazoles. These compounds hold promise in various biological contexts, including potential therapeutic applications .

Dual Activity Against Cell Lines and CDK2

Compound 14, which combines potent cytotoxicity against cell lines and CDK2 inhibitory activity, warrants further investigation. It significantly alters cell cycle progression and induces apoptosis in HCT cells .

Enzymatic Inhibition of CDK2/Cyclin A2

Several compounds from this series exhibit significant inhibitory activity against CDK2/cyclin A2. Notably, compounds 14, 13, and 15 show IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, outperforming sorafenib (0.184 ± 0.01 μM) .

Potential Applications Beyond Cancer Research

While the primary focus has been on cancer treatment, further investigations may reveal additional applications for this compound, such as anti-inflammatory or antiviral properties.

Mécanisme D'action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .

Mode of Action

Compounds with similar structures have shown significant inhibitory activity against cdk2 . They interact with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Propriétés

IUPAC Name |

4-butoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N7O2/c1-3-4-14-35-21-12-10-19(11-13-21)26(34)30-23-15-18(2)31-33(23)25-22-16-29-32(24(22)27-17-28-25)20-8-6-5-7-9-20/h5-13,15-17H,3-4,14H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXSEMDNBLFWRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-(4-{1-[(3-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide](/img/structure/B6570573.png)

![butyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6570577.png)

![butyl 4-{[(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzoate](/img/structure/B6570581.png)

![butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570600.png)

![butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B6570603.png)

![butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570609.png)

![4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6570629.png)

![4-butoxy-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570637.png)

![4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6570645.png)

![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)

![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570680.png)